molecular formula C12H10FNO2 B1654689 Methyl 1-(4-fluorophenyl)pyrrole-2-carboxylate CAS No. 259099-49-5

Methyl 1-(4-fluorophenyl)pyrrole-2-carboxylate

Cat. No.: B1654689
CAS No.: 259099-49-5
M. Wt: 219.21 g/mol
InChI Key: VCKNFLYFRCDYHY-UHFFFAOYSA-N
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Description

Methyl 1-(4-fluorophenyl)pyrrole-2-carboxylate is a chemical compound that belongs to the class of pyrrole derivatives. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. The presence of a fluorophenyl group at the 1-position and a carboxylate ester at the 2-position makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(4-fluorophenyl)pyrrole-2-carboxylate typically involves the condensation of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. This reaction forms the intermediate 4-fluorophenylpyrrole, which is then esterified to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Catalysts such as iron (III) chloride can be employed to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Methyl 1-(4-fluorophenyl)pyrrole-2-carboxylate can undergo oxidation reactions to form corresponding pyrrole-2-carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Pyrrole-2-carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated pyrrole derivatives.

Scientific Research Applications

Methyl 1-(4-fluorophenyl)pyrrole-2-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 1-(4-fluorophenyl)pyrrole-2-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The fluorophenyl group enhances its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(4-chlorophenyl)pyrrole-2-carboxylate
  • Methyl 1-(4-bromophenyl)pyrrole-2-carboxylate
  • Methyl 1-(4-methylphenyl)pyrrole-2-carboxylate

Uniqueness

Methyl 1-(4-fluorophenyl)pyrrole-2-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. This makes it more reactive in certain chemical reactions and enhances its biological activity compared to its chloro, bromo, and methyl analogs .

Properties

IUPAC Name

methyl 1-(4-fluorophenyl)pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO2/c1-16-12(15)11-3-2-8-14(11)10-6-4-9(13)5-7-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKNFLYFRCDYHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CN1C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60372396
Record name methyl 1-(4-fluorophenyl)pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

259099-49-5
Record name methyl 1-(4-fluorophenyl)pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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